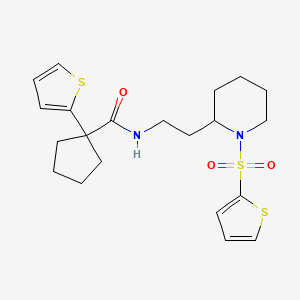
1-(thiophen-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(thiophen-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H28N2O3S3 and its molecular weight is 452.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(thiophen-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The structural characteristics of this compound suggest significant interactions with various biological targets, which could lead to therapeutic applications.
Structural Overview
The compound features a thiophene ring, a cyclopentanecarboxamide moiety, and a piperidine substituent. The presence of the thiophene group is critical as it is known to enhance biological activity through various mechanisms, including enzyme modulation and receptor interaction.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiophene derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that the compound may also possess similar properties, potentially inhibiting bacterial growth through interaction with bacterial enzymes or cell membranes .
Anti-inflammatory Effects
Thiophene derivatives are noted for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. Preliminary data suggest that this compound could modulate signaling pathways relevant to inflammation, although specific pathways remain under investigation .
Antiviral Activity
Emerging studies have highlighted the potential antiviral properties of thiophene-containing compounds. For example, certain thiophene derivatives have been shown to inhibit viral entry and replication by binding to viral proteins or host cell receptors. This indicates that this compound may also exhibit antiviral activity, particularly against viruses such as Ebola and HIV .
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The thiophene ring may interact with specific enzymes, altering their activity.
- Receptor Modulation : The compound may bind to various receptors involved in pain and inflammation, modulating their signaling pathways.
Case Study 1: Antimicrobial Activity
A study investigating a series of thiophene derivatives demonstrated that modifications in the thiophene structure significantly influenced antimicrobial potency. The presence of electron-withdrawing groups enhanced activity against certain bacterial strains, indicating a structure-activity relationship that could be explored further with this compound .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays conducted on related compounds revealed that they could inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), suggesting an anti-inflammatory mechanism via modulation of the NF-kB pathway. Similar assays could provide insights into the anti-inflammatory potential of the target compound.
Data Tables
Eigenschaften
IUPAC Name |
1-thiophen-2-yl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S3/c24-20(21(11-2-3-12-21)18-8-5-15-27-18)22-13-10-17-7-1-4-14-23(17)29(25,26)19-9-6-16-28-19/h5-6,8-9,15-17H,1-4,7,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWHXCVSPJQJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C2(CCCC2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














